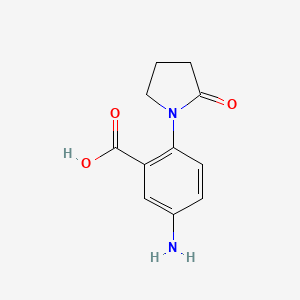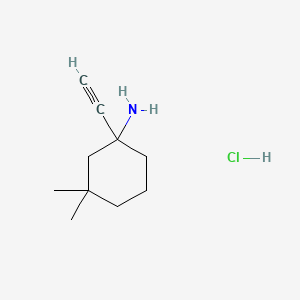
5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H12N2O3. It is a derivative of benzoic acid, featuring an amino group and a pyrrolidinone ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)benzoic acid with an appropriate amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with precise control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyrrolidinone ring play crucial roles in its binding to target molecules. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid
- 2-(2-Oxopyrrolidin-1-yl)benzoic acid
- 3-(2-Oxopyrrolidin-1-yl)benzoic acid
Uniqueness
5-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both an amino group and a pyrrolidinone ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-amino-2-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c12-7-3-4-9(8(6-7)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2,(H,15,16) |
InChI Key |
OYAWKMULUAJUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H,3H-furo[2,3-c]pyridin-5-amine](/img/structure/B15300062.png)

![2-methyl-N-[1-(trimethylsilyl)hex-1-yn-3-yl]propane-2-sulfinamide](/img/structure/B15300069.png)


![4-(Bromomethyl)tricyclo[4.3.1.1,3,8]undecane](/img/structure/B15300094.png)

![Dodecahydropyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B15300117.png)



![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
